molecular formula C14H27NO3 B12098689 Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Cat. No.: B12098689
M. Wt: 257.37 g/mol
InChI Key: UUVIPLFVIUNTQO-UHFFFAOYSA-N
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Description

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is an organic compound with the molecular formula C14H27NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamate derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamate substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[2-[1-(hydroxymethyl)cyclohexyl]ethyl]carbamate

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-9-14(11-16)7-5-4-6-8-14/h16H,4-11H2,1-3H3,(H,15,17)

InChI Key

UUVIPLFVIUNTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCCCC1)CO

Origin of Product

United States

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